molecular formula C13H17BrN2O4 B2681121 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047683-36-2

4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2681121
CAS No.: 1047683-36-2
M. Wt: 345.193
InChI Key: JJUGRZRYHQKJLO-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is an organic compound that features a bromophenyl group, a hydroxypropyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Coupling Reaction: The 4-bromoaniline is then coupled with a suitable carboxylic acid derivative, such as succinic anhydride, under acidic conditions to form the intermediate product.

    Hydroxypropylation: The intermediate product is then reacted with 3-chloropropanol in the presence of a base, such as sodium hydroxide, to introduce the hydroxypropyl group.

    Final Product Formation: The final step involves the hydrolysis of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include ammonia, primary amines, and thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl group.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of bromophenyl compounds with biological systems.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
  • 4-((4-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
  • 4-((4-Methylphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Uniqueness

4-((4-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens or substituents. This can lead to distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-bromoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c14-9-2-4-10(5-3-9)16-12(18)8-11(13(19)20)15-6-1-7-17/h2-5,11,15,17H,1,6-8H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUGRZRYHQKJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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